p-Toluenesulfonic acid monohydrate
p-Toluenesulfonic acid monohydrate
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
p-Toluenesulfonic acid monohydrate, an oxonium salt, is an inexpensive and easy to handle organic catalyst used in organic synthesis. The study of its crystalline structure shows that it is monoclinic with P21/c space group. Its solubility in aqueous sulfuric acid solutions has been studied.
p-Toluenesulfonic acid monohydrate, an oxonium salt, is an inexpensive and easy to handle organic catalyst used in organic synthesis. The study of its crystalline structure shows that it is monoclinic with P21/c space group. Its solubility in aqueous sulfuric acid solutions has been studied.
Brand Name:
Vulcanchem
CAS No.:
6192-52-5
VCID:
VC20854381
InChI:
InChI=1S/C7H8O3S.H2O/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);1H2
SMILES:
CC1=CC=C(C=C1)S(=O)(=O)O.O
Molecular Formula:
C7H8O3S.H2O
C7H10O4S
C7H10O4S
Molecular Weight:
190.22 g/mol
p-Toluenesulfonic acid monohydrate
CAS No.: 6192-52-5
Cat. No.: VC20854381
Molecular Formula: C7H8O3S.H2O
C7H10O4S
Molecular Weight: 190.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards p-Toluenesulfonic acid monohydrate, an oxonium salt, is an inexpensive and easy to handle organic catalyst used in organic synthesis. The study of its crystalline structure shows that it is monoclinic with P21/c space group. Its solubility in aqueous sulfuric acid solutions has been studied. |
|---|---|
| CAS No. | 6192-52-5 |
| Molecular Formula | C7H8O3S.H2O C7H10O4S |
| Molecular Weight | 190.22 g/mol |
| IUPAC Name | 4-methylbenzenesulfonic acid;hydrate |
| Standard InChI | InChI=1S/C7H8O3S.H2O/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);1H2 |
| Standard InChI Key | KJIFKLIQANRMOU-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.O |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.O |
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